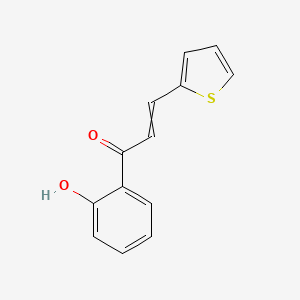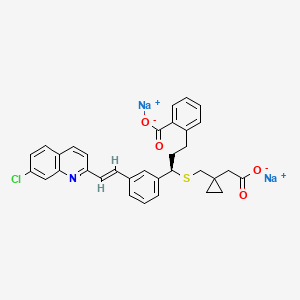
2'-Des(1-hydroxy-1-methylethyl)-2'-carboxy Montelukast Bissodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is specifically modified to enhance its pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt involves multiple steps, starting from the parent compound Montelukast. The key steps include:
Hydrolysis: The hydrolysis of Montelukast to remove the 1-hydroxy-1-methylethyl group.
Carboxylation: Introduction of a carboxy group at the 2’ position.
Salt Formation: Conversion of the carboxylic acid to its bissodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography and crystallization techniques to obtain high purity product.
Quality Control: Rigorous testing to ensure consistency and compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on leukotriene pathways.
Medicine: Investigated for potential therapeutic uses beyond asthma, such as in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
Mécanisme D'action
The compound exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This leads to reduced inflammation and bronchoconstriction. The molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2), and the pathways involved are primarily related to the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: The parent compound, used widely in asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is unique due to its enhanced stability and potentially improved pharmacokinetic properties compared to its parent compound, Montelukast. This makes it a valuable compound for further research and development in the field of anti-inflammatory drugs.
Propriétés
Formule moléculaire |
C33H28ClNNa2O4S |
|---|---|
Poids moléculaire |
616.1 g/mol |
Nom IUPAC |
disodium;2-[(3R)-3-[[1-(carboxylatomethyl)cyclopropyl]methylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate |
InChI |
InChI=1S/C33H30ClNO4S.2Na/c34-26-12-9-24-10-14-27(35-29(24)19-26)13-8-22-4-3-6-25(18-22)30(40-21-33(16-17-33)20-31(36)37)15-11-23-5-1-2-7-28(23)32(38)39;;/h1-10,12-14,18-19,30H,11,15-17,20-21H2,(H,36,37)(H,38,39);;/q;2*+1/p-2/b13-8+;;/t30-;;/m1../s1 |
Clé InChI |
DNKLIRNHRXYYQO-UWPGKYGESA-L |
SMILES isomérique |
C1CC1(CC(=O)[O-])CS[C@H](CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
SMILES canonique |
C1CC1(CC(=O)[O-])CSC(CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

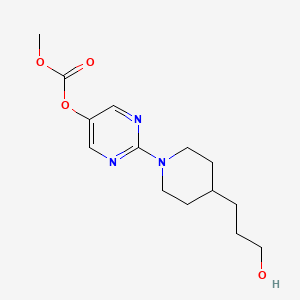

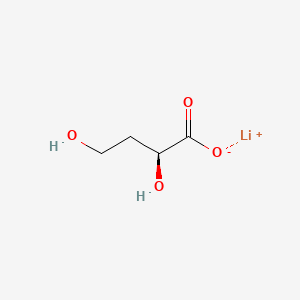
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
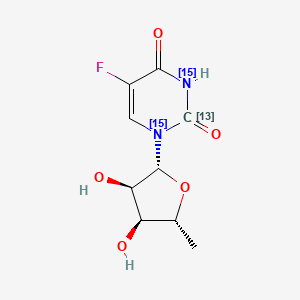
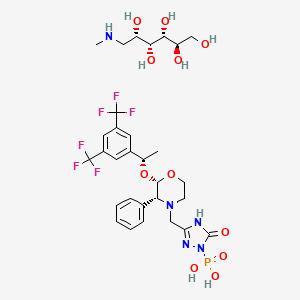
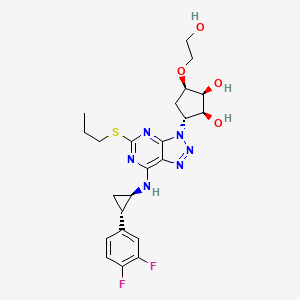


![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
